molecular formula C15H14N2O3S B2757285 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2320209-51-4

6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2757285
CAS No.: 2320209-51-4
M. Wt: 302.35
InChI Key: HGEGCOSSYIUHER-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-b]pyridine core fused with a 2,3-dihydrobenzofuran-5-sulfonyl moiety. Pyrrolo[3,4-b]pyridines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinases and other enzymes .

Properties

IUPAC Name

6-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-21(19,13-3-4-15-11(8-13)5-7-20-15)17-9-12-2-1-6-16-14(12)10-17/h1-4,6,8H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEGCOSSYIUHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer properties of pyrrolo[3,4-b]pyridine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have shown effectiveness against breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Properties
    • The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that modifications to the benzofuran sulfonyl group can enhance the antibacterial efficacy of the derivatives .
  • Anti-inflammatory Effects
    • Compounds within this class have been studied for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Case Studies

  • Synthesis and Biological Evaluation
    • A study conducted by Hilmy et al. synthesized several derivatives of pyrrolo[3,4-b]pyridine and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth and showed promising results against specific cell lines .
  • Pharmacological Screening
    • In a pharmacological screening of various pyrrolo[3,4-b]pyridine derivatives, compounds containing the 2,3-dihydro-1-benzofuran-5-sulfonyl group exhibited enhanced activity in inhibiting tumor growth in vivo models. This suggests that structural modifications can lead to improved therapeutic profiles .

Comparative Analysis of Biological Activities

Compound TypeAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Pyrrolo[3,4-b]pyridine DerivativesHighModerateHigh
Benzofuran Sulfonyl DerivativesModerateHighModerate

Mechanism of Action

The mechanism of action for 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolo[3,4-b]pyridine Derivatives

6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
  • Structure : Benzyl substitution at position 6 with a dione moiety.
  • Properties : Reduced solubility compared to sulfonyl derivatives due to the hydrophobic benzyl group. Used in synthetic intermediates for anticancer agents .
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
  • Structure : Trifluoromethyl substitution enhances metabolic stability and electronegativity.
  • Properties : Improved bioavailability due to hydrochloride salt formation. Marketed as a building block for kinase inhibitors (e.g., Bcl-xL inhibitors) .
  • Activity : Demonstrated pro-apoptotic effects in cancer models .
4-Chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
  • Structure : Chlorine at position 4 increases electrophilicity.
  • Properties : Higher reactivity in cross-coupling reactions. Used in synthesizing fused heterocycles for antitumor applications .

Non-Pyrrolo[3,4-b]pyridine Analogues

7H-Pyrrolo[2,3-d]pyrimidine
  • Structure : Pyrimidine fusion instead of pyridine.
  • Activity : Superior kinase selectivity (e.g., LATS inhibitors) due to pyrimidine’s hydrogen-bonding capacity. IC₅₀ values < 100 nM reported for specific targets .
1H-Pyrazolo[3,4-b]pyridine
  • Structure : Pyrazole ring fusion.
  • Activity : Broader kinase inhibition but lower selectivity. Used in JAK/STAT pathway inhibitors .

Kinase Inhibition

  • Target Compound: The sulfonyl group in 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-pyrrolo[3,4-b]pyridine likely enhances binding to ATP pockets in kinases.
  • Comparisons: 7H-Pyrrolo[2,3-d]pyrimidine: IC₅₀ = 12 nM for LATS1 . Bcl-xL Inhibitors (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine): Sub-nanomolar affinity reported in apoptosis assays .

Antitumor Potential

  • 3-(Trifluoromethyl)-pyrrolo[3,4-b]pyridine Hydrochloride : Induces apoptosis in leukemia cell lines (EC₅₀ = 0.8 μM) .
  • 6-Benzyl Derivatives : Moderate activity in solid tumor models (EC₅₀ ~5–10 μM) .

Biological Activity

6-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS Number: 2176152-43-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S with a molecular weight of 387.5 g/mol. Its structure includes a pyrrolo[3,4-b]pyridine core linked to a sulfonyl group derived from 2,3-dihydro-1-benzofuran.

PropertyValue
Molecular FormulaC19H21N3O4SC_{19}H_{21}N_{3}O_{4}S
Molecular Weight387.5 g/mol
CAS Number2176152-43-3

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown potent activity against human promyelocytic leukemia HL-60 cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

Enzyme Inhibition

The sulfonyl group in this compound is known to interact with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is particularly effective against serine proteases and other enzymes with nucleophilic active sites . Such inhibition can potentially be harnessed for therapeutic applications, particularly in diseases where these enzymes play a critical role.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structural features that allow for enzyme inhibition may also contribute to disrupting microbial cell function . Further research is required to elucidate the full spectrum of antimicrobial activity and the specific pathogens affected.

Study on Cytotoxicity

A comparative study involving various benzofuran derivatives indicated that modifications similar to those found in this compound resulted in enhanced cytotoxicity against human cancer cell lines. The study highlighted that the introduction of the sulfonyl group significantly increased the potency of these compounds .

Mechanistic Insights

Mechanistic studies have demonstrated that compounds with similar structures can induce apoptosis through ROS generation. This was evidenced by increased levels of lipid peroxidation and activation of caspases in treated cells . Understanding these pathways is crucial for developing targeted therapies.

Q & A

Q. What are the key synthetic routes for 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2,3-dihydro-1-benzofuran-5-sulfonyl chloride) with a pyrrolo[3,4-b]pyridine precursor. Key steps include:

  • Sulfonylation : Reacting the pyrrolo-pyridine core with 2,3-dihydro-1-benzofuran-5-sulfonyl chloride under basic conditions (e.g., NaH in DMF at 60–80°C) .
  • Cyclization : For pyrrolo-pyridine precursors, cyclization of substituted pyridines using reagents like hexamine in acetic acid at 120°C (analogous to methods for pyrrolo[2,3-b]pyridines) .
  • Optimization : Yields depend on solvent choice (e.g., THF vs. toluene), stoichiometry of boronic acids in cross-coupling reactions, and temperature control during sulfonylation .

Q. How is the structural conformation of this compound validated, and what techniques are critical for characterization?

Methodological Answer :

  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between benzofuran and pyrrolo-pyridine moieties), as demonstrated for analogous compounds like 6-benzyl-pyrrolo[3,4-b]pyridines .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions. For example, sulfonyl protons appear as singlets near δ 3.5–4.0 ppm, while pyrrolo-pyridine protons show splitting patterns at δ 7.0–8.5 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight, particularly for intermediates prone to byproducts (e.g., incomplete sulfonylation) .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for modifying the benzofuran-sulfonyl and pyrrolo-pyridine moieties to enhance bioactivity?

Methodological Answer : SAR studies suggest:

  • Benzofuran-Sulfonyl Group : Electron-withdrawing substituents (e.g., Cl, CF3_3) at the benzofuran 5-position improve metabolic stability but may reduce solubility. Hydrophilic groups (e.g., -OH, -OMe) enhance aqueous solubility but require protective group strategies .
  • Pyrrolo-Pyridine Core : Nitro or amino groups at the 3-position increase binding affinity to kinase targets (e.g., JAK2), while bulky substituents at the 5-position sterically hinder undesired off-target interactions .
  • Example : Replacing benzofuran with naphthyridine (as in 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) alters π-stacking interactions, impacting potency .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., ATP-binding pockets in kinases). For example, the sulfonyl group forms hydrogen bonds with Lys87 in JAK2 .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Derivatives with flexible pyrrolo-pyridine cores show higher conformational adaptability, improving binding entropy .
  • QSAR Models : Correlate descriptors (e.g., logP, polar surface area) with IC50_{50} values from kinase assays to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Dose-Response Curves : Use 8-point dilution series (0.1 nM–100 µM) to confirm IC50_{50} reproducibility. Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Off-Target Profiling : Screen against panels of 50+ kinases/phosphatases to identify cross-reactivity. For example, a derivative showed nM activity against JAK2 but µM activity against PIM1, explaining variability in cellular assays .
  • Metabolic Stability Tests : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation, which impacts in vivo efficacy .

Key Challenges and Recommendations

  • Synthetic Complexity : Multi-step routes require rigorous purification (e.g., silica gel chromatography with CH2_2Cl2_2:EtOAc gradients) .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentrations in kinase assays) to minimize inter-lab variability .
  • Toxicity Screening : Prioritize derivatives with LD50_{50} > 100 mg/kg in rodent models to avoid attrition in preclinical phases .

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